molecular formula C15H14ClN3O3 B2672140 N-(4-chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide CAS No. 1351605-21-4

N-(4-chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide

Cat. No.: B2672140
CAS No.: 1351605-21-4
M. Wt: 319.75
InChI Key: AUOOKHWRQOBRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14ClN3O3 and its molecular weight is 319.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazole Synthesis and Applications

Oxazoles, like N-(4-chlorobenzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide, are often used in the synthesis of various natural products. For instance, Wasserman et al. (1981) demonstrate the use of oxazoles as activated forms of carboxylic acids for synthesizing macrolides, including recifeiolide and di-O-methylcurvularin (Wasserman, Gambale, & Pulwer, 1981). Moreover, Luo et al. (2012) explore the synthesis of 2,4-disubstituted oxazoles through a gold-catalyzed oxidation strategy, emphasizing the importance of oxazole structures in natural products (Luo, Ji, Li, & Zhang, 2012).

Oxazole Derivatives in Medicinal Chemistry

In medicinal chemistry, oxazole derivatives play a crucial role. For example, Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as potent and selective inhibitors of monoamine oxidase B (MAO-B), highlighting the therapeutic potential of oxazole derivatives (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014). Similarly, Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, demonstrating their cytotoxic effects on breast cancer cell lines (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).

Oxazole in Organic Synthesis

The role of oxazole derivatives in organic synthesis is also notable. Kumar et al. (2012) reported the synthesis of 2-phenyl-4,5-substituted oxazoles, showing the versatility of oxazole compounds in synthesizing structurally diverse molecules (Kumar, Saraiah, Misra, & Ila, 2012). Additionally, Zheng et al. (2012) utilized enamides for the synthesis of functionalized oxazoles, showcasing the utility of oxazoles in the development of various organic compounds (Zheng, Li, Ren, Zhang-Negrerie, Du, & Zhao, 2012).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-11-5-1-9(2-6-11)7-17-14(21)12-8-22-15(18-12)19-13(20)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOOKHWRQOBRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.